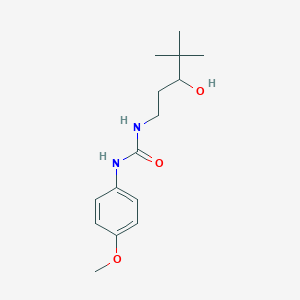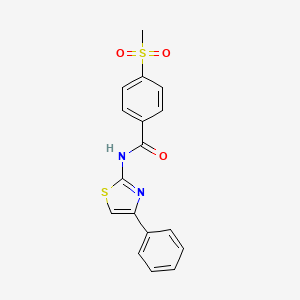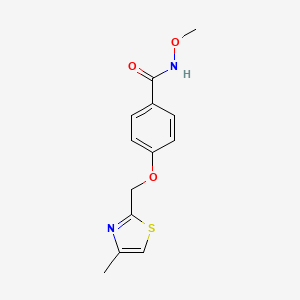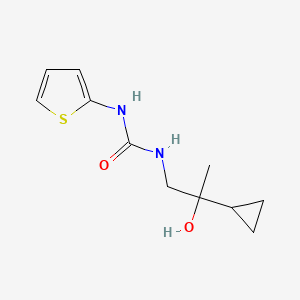
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, recent scientific research has shown that HDMP-28 has potential therapeutic applications in the treatment of various medical conditions.
Wirkmechanismus
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea acts as a selective dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels leads to increased activation of dopamine receptors, resulting in its stimulant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been shown to increase heart rate and blood pressure. These effects are consistent with its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea has been used as a research tool in the study of dopamine-related disorders. Its high affinity for the dopamine transporter and its ability to increase dopamine release make it a useful tool for studying the dopamine system. However, its psychoactive properties and potential for abuse limit its use in laboratory experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea. Studies on its effects on dopamine-related disorders such as ADHD and Parkinson's disease are ongoing. Additionally, research is needed to develop analogs of this compound that have improved therapeutic properties and reduced potential for abuse.
Synthesemethoden
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea is synthesized using a multi-step process involving the reaction of 4-methoxyphenylacetone with 3,4-dimethylphenylacetonitrile to form the intermediate compound 4-methoxyphenyl-3,4-dimethyl-2-butanone. This intermediate is then reacted with urea to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other dopamine-related disorders.
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)13(18)9-10-16-14(19)17-11-5-7-12(20-4)8-6-11/h5-8,13,18H,9-10H2,1-4H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZIGHROLYGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2931589.png)
![2-(2-Methoxyethyl)-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2931590.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2931591.png)
![4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2931592.png)
methanone](/img/structure/B2931594.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)

![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)


![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
